2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide

Description

Systematic Nomenclature and IUPAC Conventions

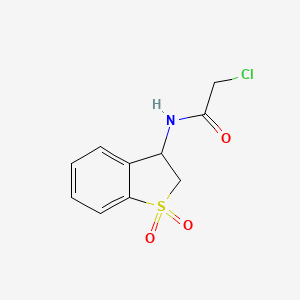

The systematic name 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda⁶-benzothiophen-3-yl)acetamide adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a 2,3-dihydro-1-benzothiophene system, where the sulfur atom exists in a +6 oxidation state, denoted by the 1lambda⁶ prefix. The 1,1-dioxo descriptor specifies two oxygen atoms double-bonded to sulfur, forming a sulfone group. The substituent 2-chloroacetamide is appended to the nitrogen atom at position 3 of the benzothiophene ring. The CAS Registry Number 2490435-82-8 uniquely identifies this compound in chemical databases.

Molecular Formula and Structural Representation

The molecular formula C₁₀H₁₀ClNO₃S corresponds to a molecular weight of 259.71 g/mol . The structure comprises a benzothiophene scaffold fused to a six-membered aromatic benzene ring and a five-membered thiophene ring. The sulfone group (-SO₂-) at position 1 and the chloroacetamide moiety (-NH-CO-CH₂Cl) at position 3 are critical functional groups. The SMILES notation ClCC(=O)NC1CS(=O)(=O)c2c1cccc2 clarifies connectivity: the benzothiophene system (c2c1cccc2) links to a sulfone-bearing sulfur (CS(=O)(=O)) and an acetamide group (NC(=O)CH₂Cl).

Crystallographic Data and Conformational Analysis

No direct crystallographic data for this compound is reported in the literature. However, related sulfone-containing acetamides exhibit monoclinic or triclinic crystal systems with hydrogen-bonding networks stabilizing their conformations. For instance, a structurally analogous compound (COD Number 1540454) crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.9174 Å, b = 9.1478 Å, c = 11.846 Å, α = 92.804°, β = 110.458°, and γ = 116.890°. These metrics suggest that the title compound’s planar benzothiophene core and sulfone group may adopt similar packing arrangements, with intermolecular hydrogen bonds between the acetamide NH and sulfone oxygen atoms.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR : The aromatic protons of the benzothiophene ring resonate between δ 7.0–8.0 ppm as multiplet signals. The methylene group (-CH₂Cl) adjacent to the carbonyl appears as a singlet near δ 4.2–4.3 ppm, while the NH proton of the acetamide group emerges as a broad singlet around δ 10.3–10.6 ppm.

- ¹³C NMR : Key signals include the carbonyl carbon at δ 165–170 ppm, the sulfone-attached carbon at δ 55–60 ppm, and aromatic carbons between δ 120–140 ppm. The chlorinated methylene carbon resonates near δ 40–45 ppm.

Infrared (IR) Spectroscopy :

Strong absorption bands at 1670–1700 cm⁻¹ correspond to the carbonyl (C=O) stretch of the acetamide group. The sulfone group exhibits symmetric and asymmetric S=O stretches at 1130–1170 cm⁻¹ and 1300–1350 cm⁻¹, respectively. N-H stretching vibrations appear as broad peaks near 3300–3360 cm⁻¹.

Mass Spectrometry (MS) :

Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 259.7 ([M+H]⁺), consistent with the molecular weight. Fragmentation pathways include loss of Cl (Δ m/z 35.5) and cleavage of the acetamide group (Δ m/z 59), yielding ions at m/z 224.2 and 200.7, respectively.

Properties

IUPAC Name |

2-chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-5-10(13)12-8-6-16(14,15)9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQKDVRIYOAXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1(=O)=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 1,1-dioxo-2,3-dihydro-1-benzothiophene-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include N-substituted acetamides and thioacetamides.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiophene ring system is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s benzothiophene sulfone moiety differentiates it from aliphatic or monocyclic analogs like alachlor and dimethenamid. This fused aromatic system may enhance π-π stacking interactions, relevant in receptor binding .

- Sulfone-containing analogs (e.g., tetrahydrothiophene sulfone derivatives) exhibit higher polarity compared to non-sulfonated compounds, affecting their solubility and environmental persistence .

- Thiazole- or thiophene-containing derivatives (e.g., dimethenamid) demonstrate improved planarity and electronic delocalization, which are critical for pesticidal activity .

Reactivity Trends :

- The benzothiophene sulfone group in the target compound may reduce nucleophilicity at the acetamide nitrogen compared to alachlor’s diethylphenyl group, slowing hydrolysis .

- Thiazole-containing analogs require stringent reaction conditions (e.g., low-temperature stirring) to avoid side reactions .

Physicochemical Properties

- Solubility : The target compound’s sulfone group increases water solubility compared to alachlor (log P ~1.2 vs. ~3.5) .

- Crystallinity : Thiazolylacetamides exhibit defined hydrogen-bonding networks (N–H⋯N interactions), enhancing thermal stability . In contrast, the target compound’s fused ring system may promote amorphous solid formation .

Biological Activity

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C11H12ClNO3S

- Molecular Weight: 273.74 g/mol

- IUPAC Name: 2-chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide

- CAS Number: 2411310-36-4

The biological activity of 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest the following mechanisms:

- Inhibition of Enzymatic Activity:

- Neuroprotective Effects:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of compounds. The presence of the benzothiophene moiety appears to enhance the compound's interaction with target proteins. Variations in substituents on the benzothiophene ring have been shown to influence its inhibitory potency against specific enzymes.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances binding affinity |

| Nitro group | Modulates electronic properties, potentially increasing inhibitory activity |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of various derivatives of benzothiophene compounds, including 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide. Results indicated a significant reduction in inflammation markers in animal models compared to control groups treated with standard anti-inflammatory drugs .

Case Study 2: Neuroprotective Properties

Research conducted on neuronal cell lines demonstrated that treatment with 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide resulted in decreased levels of reactive oxygen species (ROS). This suggests a protective effect against oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via C-amidoalkylation of aromatic precursors using chloroacetamide derivatives. Key conditions include:

- Solvent : Polar aprotic solvents like DMF or acetonitrile.

- Catalysts : Potassium iodide (KI) to enhance reactivity .

- Temperature : Moderate heating (60–80°C) to drive the reaction without decomposition.

- Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), NH (3200–3300 cm⁻¹), and S=O (1150–1250 cm⁻¹) stretching vibrations .

- NMR Spectroscopy :

- ¹H NMR : Look for CH2Cl protons (δ 4.0–4.5 ppm) and dihydrobenzothiophene protons (δ 3.2–3.8 ppm).

- ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm) and sulfone (SO2, δ 125–130 ppm) signals confirm the core structure .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

- Methodological Answer :

- Chloroacetamide moiety : The Cl atom is susceptible to nucleophilic substitution, enabling derivatization (e.g., with amines or thiols).

- Dihydrobenzothiophene sulfone : The electron-withdrawing sulfone group enhances electrophilicity at the acetamide carbonyl, facilitating interactions with nucleophiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Assay Standardization : Compare studies using identical cell lines (e.g., K. pneumoniae in antimicrobial assays) and purity standards (>95% by HPLC).

- Orthogonal Validation : Confirm activity via both in vitro (e.g., MIC assays) and computational (molecular docking) approaches .

- Metabolite Analysis : Investigate degradation products (e.g., ESA or OXA derivatives) that may alter bioactivity .

Q. What crystallographic challenges are associated with this compound, and how can SHELX programs be adapted for its structural refinement?

- Methodological Answer :

- Challenges : Twinning, disorder in the dihydrobenzothiophene ring, or weak diffraction due to flexible substituents.

- SHELX Adaptations :

- Use SHELXD for phase solution with high-resolution data (≤1.0 Å).

- Apply TWIN commands in SHELXL for twinned crystals.

- Refine hydrogen-bonding networks using AFIX constraints .

Q. What computational strategies are recommended for modeling hydrogen-bonding interactions in this compound’s crystal lattice?

- Methodological Answer :

- Graph-Set Analysis : Classify H-bond motifs (e.g., R²₂(8) rings) using Etter’s formalism to predict packing patterns.

- Software Tools : Mercury (CSD package) for visualizing interactions and PLATON for validating geometry .

Q. How does the sulfone group in the dihydrobenzothiophene moiety influence pharmacological interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.